1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene
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Overview
Description
1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-(2-bromo-2-fluoroethenyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic and electrophilic substitution reactions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, high temperature (above 350°C), and a polar solvent.
Electrophilic Substitution: Bromine, aluminum chloride or ferric bromide, and an inert atmosphere.
Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene).
Major Products Formed
Phenol Derivatives: Formed through nucleophilic substitution.
Biphenyl Derivatives: Formed through coupling reactions.
Scientific Research Applications
1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: May serve as an intermediate in the development of new drugs with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions in electrophilic substitution reactions In nucleophilic substitution reactions, the compound forms negatively charged intermediates that undergo further transformations to yield the final products .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the additional bromine and fluoroethenyl group.
4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of the fluoroethenyl group.
(1-Bromo-2,2,2-trifluoroethyl)benzene: Contains a trifluoroethyl group instead of the fluoroethenyl group.
Uniqueness
1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability to the compound. This combination of halogens makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Properties
CAS No. |
808132-78-7 |
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Molecular Formula |
C8H5Br2F |
Molecular Weight |
279.93 g/mol |
IUPAC Name |
1-bromo-4-(2-bromo-2-fluoroethenyl)benzene |
InChI |
InChI=1S/C8H5Br2F/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H |
InChI Key |
DHNOYEXERSHTIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(F)Br)Br |
Origin of Product |
United States |
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